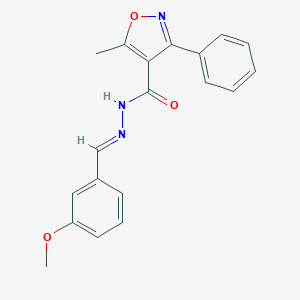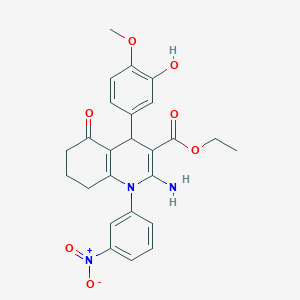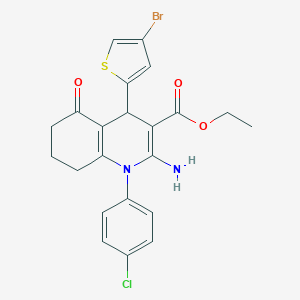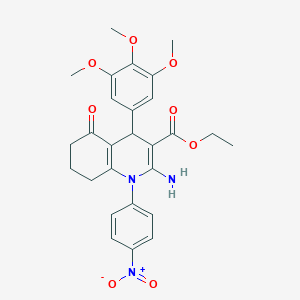![molecular formula C13H10Br2N2O4 B393330 5-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B393330.png)
5-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a pyrimidinetrione core substituted with a dibromo-hydroxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 1,3-dimethylbarbituric acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The dibromo groups can be reduced to bromo or hydrogen using reducing agents such as zinc in acetic acid or catalytic hydrogenation.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Zinc in acetic acid or palladium on carbon with hydrogen gas.
Substitution: Sodium alkoxide in alcohol or amine in an organic solvent.
Major Products
Oxidation: Formation of 5-(3,5-dibromo-4-oxobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione.
Reduction: Formation of this compound with fewer bromine atoms.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the dibromo-hydroxybenzylidene moiety is particularly interesting for its potential biological activity.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the modification of material properties to suit various applications.
Mechanism of Action
The mechanism of action of 5-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The dibromo-hydroxybenzylidene moiety can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
5-(3,5-dibromo-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a thiazolidinone core.
5-(3,5-dibromo-4-hydroxybenzylidene)-1,3-dimethylbarbituric acid: Similar structure but without the pyrimidinetrione core.
Uniqueness
The uniqueness of 5-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione lies in its combination of the dibromo-hydroxybenzylidene group with the pyrimidinetrione core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10Br2N2O4 |
|---|---|
Molecular Weight |
418.04g/mol |
IUPAC Name |
5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H10Br2N2O4/c1-16-11(19)7(12(20)17(2)13(16)21)3-6-4-8(14)10(18)9(15)5-6/h3-5,18H,1-2H3 |
InChI Key |
IIIVSDBULYMELT-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)N(C1=O)C |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-({6-[(2-hydroxy-5-iodobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetamide](/img/structure/B393247.png)
![2-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B393250.png)
![1,3-Bis[(2-chlorophenyl)methyl]-5-morpholin-4-yl-6-nitrobenzimidazol-2-one](/img/structure/B393252.png)

![2,4-diiodo-6-(2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaen-12-yl)phenol](/img/structure/B393254.png)
![5-(3-ethoxy-4-hydroxy-5-iodophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B393255.png)
![2-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B393256.png)



![2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B393267.png)
![Ethyl 5-(3-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B393268.png)
![Methyl 5-(2,3-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B393269.png)

